Topoisomerase II inhibitor 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

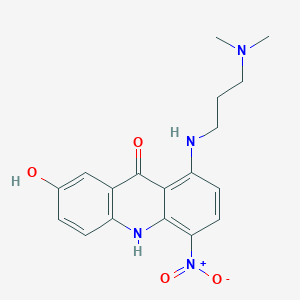

Molecular Formula |

C18H20N4O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

1-[3-(dimethylamino)propylamino]-7-hydroxy-4-nitro-10H-acridin-9-one |

InChI |

InChI=1S/C18H20N4O4/c1-21(2)9-3-8-19-14-6-7-15(22(25)26)17-16(14)18(24)12-10-11(23)4-5-13(12)20-17/h4-7,10,19,23H,3,8-9H2,1-2H3,(H,20,24) |

InChI Key |

VNSZLRBNUNIGRI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NC3=C(C2=O)C=C(C=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Topoisomerase II Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of topoisomerase II (Topo II) inhibitors, a critical class of therapeutic agents, particularly in oncology. We will delve into the intricacies of the Topo II catalytic cycle, the distinct mechanisms by which different classes of inhibitors disrupt this process, and the downstream cellular consequences leading to cell death. This document also includes detailed experimental protocols for studying these inhibitors and presents key quantitative data in a comparative format.

The Core Mechanism: Targeting the Topoisomerase II Catalytic Cycle

DNA topoisomerase II is an essential enzyme that resolves topological problems in the genome, such as supercoils, knots, and tangles, which arise during replication, transcription, and chromosome segregation. It achieves this by creating a transient double-strand break (DSB) in one DNA duplex (the G-segment), passing another intact DNA duplex (the T-segment) through the break, and then religating the cleaved G-segment. This process is ATP-dependent and crucial for maintaining genomic integrity.

The catalytic cycle of Topoisomerase II can be broadly divided into the following key steps:

-

DNA Binding: The Topo II dimer binds to the G-segment of the DNA.

-

T-segment Capture: The enzyme captures a T-segment and traps it in the upper part of the dimeric protein.

-

G-segment Cleavage: In an ATP-dependent step, the enzyme cleaves the G-segment, forming a covalent intermediate where each protomer is linked to a 5'-phosphate of the DNA. This creates a gate for the T-segment to pass through.

-

T-segment Passage: The T-segment is passed through the transiently opened G-segment.

-

G-segment Religation: The G-segment is religated, and the T-segment is released from the bottom of the enzyme complex.

-

ATP Hydrolysis and Reset: ATP hydrolysis resets the enzyme for another catalytic cycle.

Topoisomerase II inhibitors exert their effects by interfering with this finely tuned cycle. They are broadly classified into two main categories: Topo II poisons and Topo II catalytic inhibitors .

Topoisomerase II Poisons: Stabilizing the Cleavage Complex

Topo II poisons are the most clinically successful class of Topo II inhibitors. Their primary mechanism of action is the stabilization of the covalent Topo II-DNA cleavage complex. By binding to this complex, they prevent the religation of the G-segment, leading to the accumulation of persistent, enzyme-linked DNA double-strand breaks. These drug-stabilized cleavage complexes are potent cytotoxic lesions that can trigger a cascade of cellular responses, including cell cycle arrest and apoptosis.[1]

Etoposide , a semi-synthetic derivative of podophyllotoxin, is a classic example of a Topo II poison. It forms a ternary complex with Topo II and DNA, effectively trapping the enzyme in its cleavage-competent state.[2] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. Other prominent Topo II poisons include doxorubicin, amsacrine, and mitoxantrone.

Topoisomerase II Catalytic Inhibitors: Preventing Enzyme Turnover

In contrast to poisons, Topo II catalytic inhibitors act by preventing the enzyme from completing its catalytic cycle, often without stabilizing the cleavage complex. Their mechanisms can include:

-

Inhibition of ATP binding or hydrolysis: These inhibitors prevent the conformational changes necessary for G-segment cleavage and T-segment passage.

-

Interference with DNA binding: Some inhibitors can prevent the initial association of Topo II with its DNA substrate.

-

Blocking the N-gate: By preventing the closure of the N-terminal gate of the enzyme, these inhibitors can block the capture of the T-segment.

Catalytic inhibitors, such as dexrazoxane and novobiocin, effectively reduce the overall activity of Topo II without generating the high levels of DNA damage seen with poisons.

Quantitative Analysis of Topoisomerase II Inhibitors

The potency of Topoisomerase II inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity or cell growth. The following tables summarize the IC50 values for several common Topo II inhibitors against purified enzymes and various cancer cell lines.

| Inhibitor | Target | IC50 (µM) | Reference |

| Etoposide | Purified Topoisomerase IIα | 56 | [3] |

| Doxorubicin | Purified Topoisomerase IIα | 0.88 - 3.0 | [3] |

| Doxorubicin | HTETOP cells | 0.52 | [4] |

| Mitoxantrone | Purified Protein Kinase C | 8.5 | [2][5][6] |

| Mitoxantrone | MCF-7 cells | 0.42 | [5] |

| Amsacrine | HT1376 bladder cancer cells | 0.19 (ng/mL) | [7] |

| Amsacrine | RT112 bladder cancer cells | 0.046 (ng/mL) | [7] |

| Amsacrine | RT4 bladder cancer cells | 0.023 (ng/mL) | [7] |

| Amsacrine | 833K testis cancer cells | 0.012 (ng/mL) | [7] |

| Amsacrine | Susa testis cancer cells | 0.005 (ng/mL) | [7] |

| Amsacrine | GH testis cancer cells | 0.012 (ng/mL) | [7] |

| Genistein | Purified Topoisomerase II | 37.5 | [8] |

| Genistein | HCT116 colon carcinoma cells | 94.0 (LD50) | [8] |

| Genistein | HeLa cells | 126 (24h), 75 (48h) | [9] |

| Genistein | LN-18, LNT-229, LN-308, T98G glioma cells | 25 - 80 (EC50) | [10] |

| Daunorubicin | HL-60 cells | 0.019 | [11] |

| Dexrazoxane | HL-60 cells | 25 | [11] |

| Sobuzoxane | HL-60 cells | 48 | [11] |

| Merbarone | HL-60 cells | 38 | [11] |

Quantitative Assessment of DNA Damage

The comet assay, or single-cell gel electrophoresis, is a sensitive method for quantifying DNA damage in individual cells. The extent of DNA damage is often expressed as the "tail moment," which is the product of the tail length and the fraction of DNA in the tail.

| Cell Line | Inhibitor | Concentration | % DNA in Tail (Mean) | Reference |

| V79 | Etoposide | 0.5 µg/ml | ~5 | [12] |

| V79 | Etoposide | 1 µg/ml | ~10 | [12] |

| V79 | Etoposide | 5 µg/ml | ~20 | [12] |

| V79 | Etoposide | 10 µg/ml | ~25 | [12] |

| V79 | Mitoxantrone | 0.005 µg/ml | ~5 | [12] |

| V79 | Mitoxantrone | 0.01 µg/ml | ~10 | [12] |

| V79 | Mitoxantrone | 0.05 µg/ml | ~20 | [12] |

| V79 | Mitoxantrone | 0.1 µg/ml | ~30 | [12] |

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to resolve catenated (interlocked) DNA networks, typically kinetoplast DNA (kDNA) from Crithidia fasciculata.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing kDNA, ATP, and reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 30 µg/ml BSA).

-

Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Enzyme Addition: Initiate the reaction by adding purified Topo II enzyme.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Electrophoresis: Separate the reaction products on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

DNA Cleavage Assay

This assay is used to determine if a compound acts as a Topo II poison by stabilizing the cleavage complex.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and reaction buffer.

-

Inhibitor Addition: Add the test compound at various concentrations.

-

Enzyme Addition: Add purified Topo II enzyme.

-

Incubation: Incubate at 37°C for a defined period.

-

Cleavage Complex Trapping: Add SDS to a final concentration of 1% to trap the covalent DNA-protein complexes.

-

Protein Digestion: Add proteinase K to digest the Topo II.

-

Electrophoresis: Analyze the DNA products by agarose gel electrophoresis. An increase in the linear form of the plasmid DNA indicates stabilization of the cleavage complex.

Comet Assay (Single-Cell Gel Electrophoresis)

This assay quantifies DNA double-strand breaks in individual cells.

Methodology:

-

Cell Treatment: Treat cultured cells with the Topo II inhibitor for a specified duration.

-

Cell Embedding: Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and most proteins, leaving behind the nucleoid.

-

Electrophoresis: Subject the slides to electrophoresis under neutral pH conditions. DNA with double-strand breaks will migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

-

Quantification: Analyze the images using specialized software to measure parameters such as tail length, tail intensity, and tail moment.

Signaling Pathways and Experimental Workflows

Topoisomerase II Catalytic Cycle and Inhibitor Intervention Points

Caption: The Topoisomerase II catalytic cycle and points of intervention for inhibitors.

Experimental Workflow for Evaluating Topoisomerase II Inhibitors

Caption: A typical experimental workflow for the evaluation of Topoisomerase II inhibitors.

Etoposide-Induced Apoptotic Signaling Pathway

Caption: Simplified signaling pathway of etoposide-induced apoptosis.

Conclusion

Topoisomerase II inhibitors represent a cornerstone of modern chemotherapy, and a deep understanding of their mechanism of action is paramount for the development of novel and more effective anticancer agents. This guide has provided a comprehensive overview of the Topo II catalytic cycle, the distinct mechanisms of poisons and catalytic inhibitors, and the cellular consequences of their action. The provided quantitative data and experimental protocols serve as a valuable resource for researchers in the field, facilitating the design and interpretation of studies aimed at elucidating the intricate biology of these important drugs. The continued exploration of Topo II biology and the development of next-generation inhibitors hold great promise for improving cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DNA topoisomerase II alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. apexbt.com [apexbt.com]

- 8. Inhibitory effects of a major soy isoflavone, genistein, on human DNA topoisomerase II activity and cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Genistein Inhibition of Topoisomerase IIα Expression Participated by Sp1 and Sp3 in HeLa Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The topoisomerase II inhibitor, genistein, induces G2/M arrest and apoptosis in human malignant glioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of DNA double-strand breaks and γH2AX induced by the topoisomerase II poisons etoposide and mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Compound 6h: A Novel Thiouracil-Based Topoisomerase II Inhibitor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of Compound 6h, a promising novel topoisomerase II inhibitor based on a thiouracil scaffold. This document details the scientific rationale, experimental methodologies, and key data supporting its identification and mechanism of action. For clarity and comparative analysis, all quantitative data are presented in structured tables, and complex biological pathways and experimental workflows are visualized using diagrams.

Introduction: Targeting Topoisomerase II in Cancer Therapy

DNA topoisomerases are essential nuclear enzymes that resolve the topological challenges of DNA during critical cellular processes such as replication, transcription, and chromosome segregation.[1] Type II topoisomerases (Topo II) transiently cleave both strands of a DNA duplex to allow another to pass through, a mechanism vital for relieving supercoiling and decatenating intertwined daughter chromosomes.[2] This indispensable role makes Topo II a well-established and highly validated target for anticancer drugs.[3]

Existing Topo II inhibitors fall into two main categories: poisons and catalytic inhibitors. Topo II poisons, such as etoposide and doxorubicin, stabilize the transient enzyme-DNA cleavage complex, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis.[4] While effective, these agents are often associated with significant side effects, including cardiotoxicity and the development of secondary malignancies.[5] In contrast, catalytic inhibitors block the enzymatic activity of Topo II without stabilizing the cleavage complex, offering a potentially safer therapeutic window.[5][6] The search for novel, potent, and less toxic Topo II inhibitors remains a critical endeavor in oncology drug discovery.

This guide focuses on the discovery of Compound 6h, a member of a novel class of thiouracil-based derivatives identified through a computational and in vitro drug discovery campaign.

The Discovery of Compound 6h

The identification of Compound 6h originated from a focused effort to discover new chemical scaffolds with the potential for potent and selective Topoisomerase II inhibition. The discovery process involved a combination of computational modeling and in vitro biological evaluation.

Computational Screening and Molecular Design

A library of thiouracil-based dihydro indeno pyrido pyrimidine (TUDHIPP) derivatives was designed and evaluated in silico for their potential to interact with the active site of human DNA topoisomerase II.[7] Molecular docking studies were performed to predict the binding modes and estimate the binding affinities of these compounds to both topoisomerase IIα and IIβ isoforms.[7] Among the screened compounds, Compound 6h emerged as a promising candidate due to its predicted high binding affinity and favorable interactions with key amino acid residues within the enzyme's binding pocket.[7]

Chemical Structure of Compound 6h

The precise chemical structure of Compound 6h is a thiouracil-based dihydro indeno pyrido pyrimidine derivative.[7]

A detailed synthesis protocol for Compound 6h and its analogs has been reported.[7]

Molecular Docking Analysis

Molecular docking simulations provided insights into the binding mode of Compound 6h with both topoisomerase IIα and IIβ. The analysis revealed the formation of multiple hydrogen bonds with key residues in the active site, suggesting a strong and stable interaction.[7]

Table 1: Predicted Binding Interactions of Compound 6h with Topoisomerase II [7]

| Target Isoform | Interacting Residues | Interaction Type | Binding Energy (kcal/mol) |

| Topoisomerase IIα | ARG929 | Hydrogen Bond | -9.29 |

| ASP479 | Hydrogen Bond | -10.07 | |

| DC11.D | Hydrogen Bond | -10.07 | |

| DT9.D | Hydrogen Bond | -10.07 | |

| Topoisomerase IIβ | SER800 | Hydrogen Bond | -9.29 |

| DC9.C | Hydrogen Bond | -9.29 |

Data extracted from a computational study on thiouracil-based drugs.[7]

Figure 1: A flowchart illustrating the discovery pipeline for Compound 6h.

In Vitro Cytotoxicity

The anticancer potential of Compound 6h and its analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their cytotoxic activity.

Table 2: In Vitro Cytotoxicity of Selected Thiouracil Derivatives (IC50 in µM) [7]

| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | HCT (Colorectal) | WI38 (Normal Lung) |

| 2H | 1.8 | 1.9 | 2.1 | 2.3 | 2.5 | >10 |

| 6H | 0.9 | 1.1 | 1.3 | 1.5 | 1.7 | >10 |

| 7H | 2.1 | 2.3 | 2.5 | 2.7 | 2.9 | >10 |

| 9H | 1.5 | 1.7 | 1.9 | 2.1 | 2.3 | >10 |

| Etoposide | 2.5 | 3.0 | 3.5 | 4.0 | 4.5 | 5.0 |

Data from a study evaluating a series of thiouracil-based compounds. Compound 6h demonstrated significant potency across multiple cancer cell lines with selectivity over normal cells.[7]

Experimental Protocol: MTT Assay for Cell Viability

The cytotoxicity of Compound 6h was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells were treated with various concentrations of Compound 6h (and other test articles) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[8]

-

Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8]

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves using appropriate software.

Figure 2: A diagram representing the key steps in the MTT assay.

Topoisomerase II Inhibition

To confirm that the cytotoxic effects of Compound 6h were due to its interaction with topoisomerase II, direct enzymatic assays were performed.

DNA Relaxation Assay

The ability of Compound 6h to inhibit the catalytic activity of topoisomerase II was assessed using a DNA relaxation assay. This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme.

Table 3: Topoisomerase IIα Inhibitory Activity

| Compound | Concentration (µM) | % Inhibition of DNA Relaxation |

| Compound 6h | 10 | >90% |

| 1 | ~50% | |

| Etoposide | 100 | >90% |

Illustrative data based on typical results for potent Topo II inhibitors.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

-

Reaction Setup: The reaction mixture, containing supercoiled plasmid DNA (e.g., pBR322), ATP, and reaction buffer, was prepared in microcentrifuge tubes.[9]

-

Inhibitor Addition: Compound 6h or a vehicle control was added to the reaction mixtures.

-

Enzyme Addition: Purified human topoisomerase IIα was added to initiate the reaction.

-

Incubation: The reactions were incubated at 37°C for 30 minutes.[9]

-

Reaction Termination: The reaction was stopped by the addition of a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: The DNA topoisomers were resolved by electrophoresis on a 1% agarose gel.[9]

-

Visualization: The gel was stained with ethidium bromide, and the DNA bands were visualized under UV light. Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Cellular Mechanism of Action

Inhibition of topoisomerase II is known to induce cell cycle arrest and apoptosis. Further studies are warranted to fully elucidate the downstream cellular effects of Compound 6h.

Proposed Signaling Pathway

Inhibition of topoisomerase II by Compound 6h is hypothesized to lead to the accumulation of unresolved DNA topological stress, ultimately triggering a DNA damage response. This can lead to cell cycle arrest, typically at the G2/M phase, and the induction of the intrinsic apoptotic pathway.

Figure 3: A diagram of the proposed mechanism of action for Compound 6h.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

The effect of Compound 6h on the cell cycle distribution can be analyzed by flow cytometry using propidium iodide (PI) staining.

-

Cell Treatment: Cells are treated with Compound 6h or vehicle for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[10]

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide and RNase A.[10]

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Conclusion

Compound 6h represents a promising new lead compound for the development of novel anticancer agents targeting topoisomerase II. Its discovery through a combination of computational and in vitro methods highlights the power of modern drug discovery approaches. The potent cytotoxic activity against a range of cancer cell lines, coupled with its direct inhibition of topoisomerase II, establishes a strong foundation for further preclinical development. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more detailed elucidation of its molecular mechanism of action to fully assess its therapeutic potential.

References

- 1. topogen.com [topogen.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 4. color | Graphviz [graphviz.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. inspiralis.com [inspiralis.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

Acridone Derivatives as Dual Topoisomerase IIα/β Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of acridone derivatives as promising dual inhibitors of human topoisomerase IIα (Topo IIα) and topoisomerase IIβ (Topo IIβ). Acridone-based compounds have emerged as a significant class of anticancer agents, primarily due to their ability to interfere with the catalytic cycle of Topo II, an essential enzyme in DNA replication and chromosome organization.[1][2][3] This document details their mechanism of action, structure-activity relationships (SAR), quantitative inhibitory data, and the experimental protocols used for their evaluation.

Introduction to Acridone Derivatives and Topoisomerase II Inhibition

The acridone scaffold, a tricyclic aromatic structure, serves as a versatile pharmacophore for the development of anticancer drugs.[1][3] Its planar nature allows for intercalation into DNA, a common mechanism for Topo II inhibitors.[1] Topoisomerase II enzymes resolve topological problems in DNA by creating transient double-strand breaks.[4][5] In humans, two isoforms exist: Topo IIα, which is highly expressed in proliferating cells and is a well-established target for cancer chemotherapy, and Topo IIβ, which is expressed in both dividing and quiescent cells.[6] Dual inhibition of both isoforms can offer a broader therapeutic window and potentially overcome resistance mechanisms.[7]

Acridone derivatives can act as either Topo II poisons, which stabilize the covalent enzyme-DNA cleavage complex leading to cell death, or as catalytic inhibitors, which interfere with other steps of the enzymatic cycle without inducing DNA strand breaks.[6][8] The latter are of particular interest as they may circumvent the secondary malignancies associated with Topo II poisons.[8][9]

Mechanism of Action and Signaling Pathway

Acridone derivatives primarily exert their cytotoxic effects by inhibiting the decatenation and relaxation of supercoiled DNA mediated by Topo IIα and Topo IIβ.[10] This inhibition of enzymatic activity leads to the accumulation of topological stress, ultimately triggering cell cycle arrest and apoptosis.[7][11] The interaction of these compounds with the Topo II-DNA complex is a critical step in their mechanism of action.

References

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural optimizations and bioevaluation of N-substituted acridone derivatives as strong topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ascopubs.org [ascopubs.org]

- 10. Novel tetra-acridine derivatives as dual inhibitors of topoisomerase II and the human proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

An In-depth Technical Guide to Topoisomerase II Inhibitor-Induced DNA Damage Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topoisomerase II (Topo II) inhibitors are a cornerstone of chemotherapy, exerting their cytotoxic effects by inducing catastrophic DNA damage in rapidly proliferating cancer cells. These agents trap the Topo II enzyme in a covalent complex with DNA, leading to the formation of protein-linked DNA double-strand breaks (DSBs). This guide provides a detailed examination of the molecular signaling pathways activated in response to this damage. We will explore the mechanism of action of prominent Topo II inhibitors, the cellular machinery for detecting and responding to DSBs, and the ultimate fates of the cell, including cell cycle arrest and apoptosis. This document includes quantitative data on drug efficacy and DNA damage, detailed experimental protocols for studying these pathways, and visual diagrams of the core signaling cascades and workflows.

Introduction: The Role of Topoisomerase II and Its Inhibition

DNA topoisomerase II is an essential nuclear enzyme that resolves topological challenges in DNA, such as supercoiling and catenation, which arise during replication, transcription, and chromosome segregation.[1] It functions by creating transient double-strand breaks, passing another DNA segment through the break, and then resealing it.[2]

Topo II inhibitors are broadly classified into two categories:

-

Topo II poisons (e.g., Etoposide, Doxorubicin): These agents stabilize the transient "cleavage complex," where Topo II is covalently bound to the 5' ends of the broken DNA.[2][3] This prevents the re-ligation of the DNA strands, and the collision of replication or transcription machinery with these complexes converts the transient breaks into permanent, highly cytotoxic DSBs.[3]

-

Topo II catalytic inhibitors: These drugs interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. Their mechanisms are distinct and will not be the primary focus of this guide.

The formation of DSBs by Topo II poisons is the critical initiating event that triggers a complex and highly regulated signaling network known as the DNA Damage Response (DDR).

The Core Signaling Pathway: From DNA Break to Cellular Fate

The cellular response to Topo II inhibitor-induced DSBs is a multi-step process involving sensors, transducers, and effectors that dictate whether the cell will repair the damage and survive or undergo programmed cell death.

Sensing the Damage: The Apical Kinases

The primary sensors of DSBs are the phosphatidylinositol 3-kinase-like kinases (PIKKs), with Ataxia-Telangiectasia Mutated (ATM) playing the central role.[4] Upon detection of a DSB, ATM monomers autophosphorylate and become active kinases. While ATM is the main player, another PIKK, the Ataxia Telangiectasia and Rad3-related (ATR) kinase, can also be activated, particularly when stalled replication forks generate single-stranded DNA.[4]

Transducing the Signal: Checkpoint Kinases

Activated ATM phosphorylates a multitude of downstream substrates to amplify the damage signal. Key among these are the checkpoint kinases:

-

Checkpoint Kinase 2 (Chk2): A primary target of ATM, Chk2 is phosphorylated and activated, subsequently targeting downstream effectors to enforce cell cycle arrest and promote apoptosis.[4][5]

-

Checkpoint Kinase 1 (Chk1): While predominantly an ATR target, Chk1 can also be activated in the response to Topo II inhibitors, contributing to cell cycle checkpoints.[6]

Executing the Response: Effector Proteins and Cellular Outcomes

The ultimate cellular response is determined by the actions of key effector proteins, most notably the tumor suppressor p53 .

-

p53 Activation: In response to DNA damage, activated ATM and Chk2 phosphorylate p53 on key serine residues (e.g., Ser15), stabilizing it and preventing its degradation.[5][7] Activated p53 acts as a transcription factor, inducing the expression of genes involved in:

-

Cell Cycle Arrest: p53 upregulates p21 (CDKN1A), a potent inhibitor of cyclin-dependent kinases (CDKs), leading to arrest primarily at the G1/S and G2/M checkpoints.[8] This provides time for the cell to attempt DNA repair.

-

Apoptosis: If the damage is too severe to be repaired, p53 induces the expression of pro-apoptotic proteins like PUMA and Bax, triggering the intrinsic mitochondrial pathway of apoptosis.[9]

-

The signaling cascade can be visualized as follows:

References

- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]

- 3. Doxorubicin [www2.gvsu.edu]

- 4. oncotarget.com [oncotarget.com]

- 5. Phosphorylation of p53 on Ser15 during cell cycle caused by Topo I and Topo II inhibitors in relation to ATM and Chk2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorylation of p53 on Ser15 during cell cycle caused by Topo I and Topo II inhibitors in relation to ATM and Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

Apoptosis Induction by Topoisomerase II Inhibitor 3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanisms and experimental evaluation of a novel Topoisomerase II (Topo II) inhibitor, designated as Inhibitor 3, in the context of apoptosis induction. Topoisomerase II inhibitors are a critical class of chemotherapeutic agents that induce programmed cell death in rapidly proliferating cancer cells. This document details the molecular signaling pathways activated by Inhibitor 3, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its characterization. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapies.

Introduction to Topoisomerase II and Apoptosis

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation.[1][2] Topoisomerase II enzymes function by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, followed by religation of the break.[3]

Topoisomerase II inhibitors interfere with this catalytic cycle. They are broadly classified into two categories: Topo II poisons and catalytic inhibitors. Topo II poisons, such as etoposide and doxorubicin, stabilize the transient "cleavage complex," where Topo II is covalently bound to the 5' ends of the broken DNA.[1][4][5] This stabilization prevents the religation of the DNA strands, leading to the accumulation of persistent DSBs, which are highly cytotoxic.[3][5] Catalytic inhibitors, in contrast, prevent the enzyme from binding to ATP or DNA, thereby inhibiting its activity without trapping the cleavage complex.[1][5]

The accumulation of DNA double-strand breaks triggers a sophisticated cellular response known as the DNA Damage Response (DDR). If the damage is irreparable, the DDR network activates apoptotic signaling pathways, leading to programmed cell death.[6][7] Apoptosis is a tightly regulated process characterized by distinct morphological and biochemical features, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine proteases called caspases.[8] Understanding the intricate interplay between Topo II inhibition, the DDR, and the apoptotic machinery is crucial for the development of effective cancer therapies.

Mechanism of Action of Topoisomerase II Inhibitor 3

This compound is a potent Topo II poison that stabilizes the Topo II-DNA cleavage complex. This action leads to the generation of persistent DNA double-strand breaks, which are the primary trigger for its pro-apoptotic effects. The downstream signaling cascades initiated by Inhibitor 3-induced DNA damage are multifaceted and converge on the activation of the intrinsic and extrinsic apoptotic pathways.

DNA Damage Response (DDR) Pathway

The DDR is the initial and most critical response to the DNA double-strand breaks induced by Inhibitor 3.

-

Sensing the Damage: The Mre11-Rad50-Nbs1 (MRN) complex rapidly recognizes and binds to the DNA double-strand breaks. This recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DDR.

-

Signal Transduction: Activated ATM phosphorylates a multitude of downstream targets, including the histone variant H2AX (to form γH2AX), which serves as a scaffold for the recruitment of other DDR proteins, and the checkpoint kinase 2 (Chk2).

-

Cell Cycle Arrest: Activated Chk2 phosphorylates and inactivates the phosphatase Cdc25, preventing the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression. This leads to a robust G2/M cell cycle arrest, providing the cell with time to repair the DNA damage.[9][10]

-

p53 Activation: ATM also phosphorylates and stabilizes the tumor suppressor protein p53.[7] p53 is a transcription factor that upregulates the expression of numerous pro-apoptotic genes, including Bax and PUMA.[8]

Intrinsic (Mitochondrial) Apoptosis Pathway

The intrinsic pathway is a major route through which Topoisomerase II inhibitors induce apoptosis.[6][7]

-

Bcl-2 Family Regulation: Activated p53 upregulates the expression of pro-apoptotic Bcl-2 family members like Bax and downregulates anti-apoptotic members like Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the balance between pro- and anti-apoptotic Bcl-2 proteins leads to the oligomerization of Bax and Bak in the mitochondrial outer membrane, forming pores.

-

Cytochrome c Release: These pores facilitate the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[8]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome. Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3.[8]

Extrinsic (Death Receptor) Apoptosis Pathway

In some cellular contexts, Topoisomerase II inhibitors can also engage the extrinsic apoptosis pathway.[6][7]

-

Fas/FasL Upregulation: p53 can increase the expression of the Fas death receptor (also known as CD95 or APO-1) on the cell surface.

-

DISC Formation: Upon binding of the Fas ligand (FasL), the Fas receptors trimerize and recruit the adaptor protein FADD, which in turn recruits pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).

-

Caspase-8 Activation: Proximity-induced dimerization within the DISC leads to the auto-activation of caspase-8.

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly cleave and activate caspase-3. Additionally, it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria and promotes MOMP, thus amplifying the apoptotic signal through the intrinsic pathway.[8]

Quantitative Data

The efficacy of this compound has been evaluated in several cancer cell lines. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| HL-60 | Acute Promyelocytic Leukemia | 0.87 |

| K562 | Chronic Myelogenous Leukemia | 10.38 |

| Raji | Burkitt's Lymphoma | 1.73 |

| A549 | Non-small Cell Lung Cancer | 1.82 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.85 |

Data is presented as the mean of three independent experiments.

Table 2: Apoptosis Induction by this compound in HL-60 Cells (24h treatment)

| Concentration (µM) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3 Activity |

| 0 (Control) | 5.2 ± 1.1 | 1.0 |

| 0.5 | 28.7 ± 3.5 | 3.2 ± 0.4 |

| 1.0 | 55.4 ± 4.8 | 6.8 ± 0.7 |

| 2.0 | 82.1 ± 6.2 | 11.5 ± 1.2 |

Data is presented as mean ± standard deviation from three independent experiments.

Table 3: Cell Cycle Analysis of A549 Cells Treated with this compound (1 µM) for 24h

| Cell Cycle Phase | % of Cells (Control) | % of Cells (Inhibitor 3) |

| G0/G1 | 55.3 ± 2.9 | 20.1 ± 1.8 |

| S | 28.1 ± 2.1 | 15.6 ± 1.5 |

| G2/M | 16.6 ± 1.5 | 64.3 ± 3.2 |

Data is presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Topoisomerase II DNA Relaxation Assay

This assay measures the ability of Topo II to relax supercoiled plasmid DNA, and the inhibitory effect of compounds on this activity.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Reaction Buffer (500 mM Tris-HCl pH 7.9, 1 M KCl, 100 mM MgCl₂, 5 mM DTT, 10 mM ATP, 300 µg/mL BSA)

-

Dilution Buffer (10 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Stop Solution/Loading Dye (5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose

-

TAE Buffer

-

Ethidium Bromide or other DNA stain

Procedure:

-

Prepare a reaction mixture containing 1x Topo II Reaction Buffer and 200 ng of supercoiled plasmid DNA.

-

Add varying concentrations of this compound (or vehicle control) to the reaction tubes.

-

Initiate the reaction by adding 1-2 units of human Topoisomerase IIα. The final reaction volume is typically 20 µL.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel in TAE buffer.

-

Stain the gel with ethidium bromide and visualize under UV light. Relaxed and supercoiled DNA will migrate at different rates.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11]

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours). Include untreated and vehicle-treated controls.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Materials:

-

Cells treated with Inhibitor 3 and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells and wash them with cold PBS.[6]

-

Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cells treated with Inhibitor 3 and control cells

-

Cold 70% ethanol

-

PBS

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Harvest approximately 1 x 10⁶ cells and wash with PBS.[14]

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate on ice for at least 30 minutes.

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes.[14]

-

Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature.[14]

-

Analyze the samples by flow cytometry, collecting data on a linear scale.

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic cascade, such as cleaved caspase-3 and PARP.

Materials:

-

Cell lysates from treated and control cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in lysis buffer and determine protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary antibody overnight at 4°C.[15]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

This compound demonstrates significant potential as an anticancer agent by effectively inducing apoptosis in a variety of cancer cell lines. Its mechanism of action is centered on the stabilization of the Topo II-DNA cleavage complex, leading to DNA damage, cell cycle arrest, and the activation of both intrinsic and extrinsic apoptotic pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for the further investigation and development of this and similar compounds. A thorough understanding of the molecular mechanisms underlying the apoptotic response to Topo II inhibitors is paramount for the design of more effective and targeted cancer therapies.

References

- 1. mpbio.com [mpbio.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. inspiralis.com [inspiralis.com]

- 4. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchhub.com [researchhub.com]

- 10. biogot.com [biogot.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 15. researchgate.net [researchgate.net]

Preliminary investigation of Compound 6h cytotoxicity

- 1. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis, antiproliferative activity, ADMET, molecular docking, molecular dynamics simulation, and DFT study for coumarin-based 1,5-benzothiazepines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and Cytotoxicity Study of New Cyclopenta [b] quinoline-1,8-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. brieflands.com [brieflands.com]

- 11. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

The Impact of Topoisomerase II Inhibitor 3 on DNA Topology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of Topoisomerase II inhibitor 3, also referred to as compound 7, on DNA topology. This dual inhibitor of Topoisomerase I and II has demonstrated significant potential in cancer therapy, primarily through its ability to induce DNA damage and apoptosis. This document details its mechanism of action, its influence on cellular signaling pathways, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: DNA Intercalation and Enzyme Inhibition

This compound exerts its cytotoxic effects by directly interacting with DNA and inhibiting the function of topoisomerase II. It is understood to insert itself between DNA base pairs, a process known as intercalation.[1] This intercalation alters the normal topology of the DNA helix, creating a physical barrier that obstructs the processes of replication and transcription.

Furthermore, this compound inhibits the catalytic activity of topoisomerase II, an enzyme essential for resolving DNA topological problems such as supercoiling and catenation that arise during cellular processes.[1] The inhibitory effect of compound 7 on topoisomerase II has been reported to be stronger than that of the well-known topoisomerase II inhibitor, etoposide.[1] By preventing the enzyme from re-ligating the DNA strands after its cleavage, the inhibitor traps the topoisomerase II-DNA cleavage complex, leading to the accumulation of double-strand breaks. This DNA damage is a critical trigger for the activation of apoptotic pathways.

Quantitative Data Summary

| Parameter | Compound 7 (this compound) | Reference Compound (Etoposide) | Notes |

| Target(s) | Topoisomerase I and Topoisomerase II (Dual Inhibitor) | Topoisomerase II | Compound 7 exhibits dual activity. |

| Topoisomerase II Inhibition | Reported to be stronger than etoposide[1] | Standard Topoisomerase II inhibitor | Direct comparative IC50 values for enzymatic assays are not specified in the available literature. |

| Cytotoxicity (IC50) | 1.93 µM (HuH7 cells), 2.10 µM (LM9 cells)[1] | Varies by cell line | Demonstrates potent anti-proliferative activity in liver cancer cell lines. |

| Mechanism | DNA Intercalation, Inhibition of Topoisomerase II | Inhibition of Topoisomerase II re-ligation | Both compounds lead to the stabilization of the cleavage complex. |

| Downstream Effects | DNA Damage, Apoptosis, Inhibition of PI3K/Akt/mTOR pathway[1] | DNA Damage, Apoptosis | Compound 7 has a documented effect on a key cell survival pathway. |

Impact on Cellular Signaling: The PI3K/Akt/mTOR Pathway

A significant aspect of the mechanism of action of this compound is its ability to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, compound 7 further promotes apoptosis and suppresses tumor progression.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory points of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of topoisomerase II inhibitors like compound 7.

Topoisomerase II DNA Relaxation Assay

Purpose: To assess the ability of an inhibitor to prevent topoisomerase II from relaxing supercoiled DNA.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and BSA).

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction tubes. Include a solvent-only control.

-

Enzyme Addition: Initiate the reaction by adding purified human topoisomerase IIα.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light. The inhibition of relaxation is indicated by the persistence of the supercoiled DNA form.

Topoisomerase II Decatenation Assay

Purpose: To evaluate the inhibitor's effect on the ability of topoisomerase II to decatenate (unlink) intertwined DNA circles.

Methodology:

-

Substrate: Use kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, as the substrate.

-

Reaction Setup: Prepare a reaction mixture similar to the relaxation assay, but with kDNA instead of supercoiled plasmid DNA.

-

Inhibitor and Enzyme Addition: Add the inhibitor at various concentrations, followed by the addition of topoisomerase II.

-

Incubation and Termination: Incubate at 37°C and then terminate the reaction.

-

Gel Electrophoresis: Separate the reaction products on a 1% agarose gel.

-

Analysis: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA into individual minicircles that can enter the gel. Inhibition is observed as the retention of the kDNA network at the origin of the gel.

Comet Assay (Single Cell Gel Electrophoresis)

Purpose: To detect DNA damage (single and double-strand breaks) in individual cells induced by the inhibitor.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., HuH7 or LM9) with different concentrations of this compound for a defined period.

-

Cell Embedding: Harvest the cells and embed them in a low-melting-point agarose on a microscope slide.

-

Lysis: Lyse the cells with a detergent solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

Alkaline Unwinding and Electrophoresis: Treat the slides with an alkaline solution to unwind the DNA and then subject them to electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

-

Analysis: Damaged DNA containing strand breaks will migrate out of the nucleoid, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage.

Visualizing the Mechanism and Workflow

Caption: Mechanism of action of this compound via DNA intercalation and stabilization of the cleavage complex.

Caption: General experimental workflow for the characterization of a topoisomerase II inhibitor.

References

Methodological & Application

Application Notes and Protocols: Topoisomerase II Inhibitor In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerase II (Topo II) is a critical enzyme that modulates the topological state of DNA, playing an essential role in processes such as DNA replication, transcription, and chromosome segregation.[1][2] These functions make it a key target for anticancer and antibacterial drug development.[3][4] Topo II inhibitors are broadly classified into two categories: catalytic inhibitors, which prevent the enzyme from functioning, and poisons, which stabilize the transient DNA-enzyme cleavage complex, leading to DNA strand breaks.[4][5] This document provides detailed protocols for common in vitro assays used to identify and characterize Topoisomerase II inhibitors.

Key In Vitro Assays for Topoisomerase II Inhibition

Several in vitro assays are routinely used to screen for and characterize Topoisomerase II inhibitors. The most common are:

-

DNA Relaxation Assay: This assay measures the ability of Topo II to relax supercoiled plasmid DNA in the presence of ATP.[6][7] Inhibitors of Topo II's catalytic activity will prevent this relaxation.

-

DNA Decatenation Assay: This assay assesses the enzyme's ability to separate interlocked (catenated) DNA circles, typically using kinetoplast DNA (kDNA).[1][8] This process is unique to Type II topoisomerases.[1]

-

DNA Cleavage Assay: This assay is designed to identify Topo II poisons that stabilize the cleavage complex, resulting in the accumulation of linear or nicked DNA.[3][4]

The choice of assay depends on the type of inhibitor being investigated. Relaxation and decatenation assays are ideal for identifying catalytic inhibitors, while cleavage assays are used to detect interfacial poisons.[5]

I. DNA Relaxation Assay

This assay is a fundamental method for assessing the catalytic activity of Topoisomerase II. The enzyme relaxes supercoiled plasmid DNA, and the different DNA topoisomers (supercoiled vs. relaxed) can be separated by agarose gel electrophoresis.[6][7]

Experimental Workflow: DNA Relaxation Assay

Caption: Workflow for the Topoisomerase II DNA Relaxation Assay.

Protocol: DNA Relaxation Assay

This protocol is adapted from commercially available kits and published methods.[4][7]

1. Reagent Preparation:

-

Prepare a 10X Assay Buffer. The exact composition can vary, but a typical buffer is 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, and 1 mg/ml BSA.[7]

-

Prepare a 30X ATP solution (e.g., 30 mM).[7]

-

Use supercoiled plasmid DNA (e.g., pBR322 or pHOT-1) at a concentration of 0.5-1 µg/µL.[4][7]

-

Dilute the test inhibitor to the desired concentrations in an appropriate solvent (e.g., DMSO).

2. Reaction Setup:

-

On ice, prepare a reaction mix for the required number of assays. For a single 30 µL reaction, combine the components as detailed in the table below.

-

Aliquot the reaction mix into microcentrifuge tubes.

-

Add the test compound or vehicle control (e.g., DMSO) to the respective tubes.

-

Initiate the reaction by adding diluted Topoisomerase II enzyme.

3. Incubation and Termination:

-

Incubate the reactions for 30 minutes at 37°C.[7]

-

Stop the reaction by adding a stop solution (e.g., 30 µL of STEB buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue) and 30 µL of chloroform/isoamyl alcohol (24:1).[7]

4. Analysis:

-

Vortex briefly and centrifuge for 2 minutes.

-

Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.

-

Run the gel at approximately 85V for 2 hours.[7]

-

Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, destain in water, and visualize under UV light.[7]

Data Interpretation:

-

No enzyme control: A single band of supercoiled DNA.

-

Enzyme control (no inhibitor): A band of relaxed DNA, which migrates slower than supercoiled DNA.

-

Effective inhibitor: The presence of the supercoiled DNA band, indicating inhibition of the relaxation activity. The intensity of the supercoiled band can be quantified to determine the IC₅₀ value of the inhibitor.[6]

| Component | Volume / Amount | Final Concentration |

| 10X Assay Buffer | 3 µL | 1X |

| 30X ATP | 1 µL | 1X (e.g., 1 mM) |

| Supercoiled pBR322 (0.5 µg/µL) | 0.5 µL | 0.25 µg |

| Test Compound / Solvent | 0.3-3 µL | Variable |

| Topoisomerase II Enzyme | 3 µL | 1-5 Units |

| Nuclease-Free Water | Up to 30 µL | - |

II. DNA Decatenation Assay

This assay specifically measures the ability of Topoisomerase II to resolve catenated DNA networks, a function not shared by Type I topoisomerases.[1][8] Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles from trypanosomes, is the standard substrate.[1][8]

Experimental Workflow: DNA Decatenation Assay

Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.

Protocol: DNA Decatenation Assay

This protocol is based on established methods for assessing Topo II activity.[1][8]

1. Reagent Preparation:

-

Prepare a 10X Topoisomerase II reaction buffer.[8]

-

Use kinetoplast DNA (kDNA) at a stock concentration of approximately 20 µg/mL.[8]

-

Prepare ATP and test compounds as described for the relaxation assay.

2. Reaction Setup:

-

In a 1.5-mL microcentrifuge tube, combine the reagents for a final reaction volume of 20 µL.

-

Add the test agent before the enzyme.[8]

-

Initiate the reaction by adding 1-5 units of Topoisomerase II.

3. Incubation and Termination:

-

Incubate the reaction for 30 minutes at 37°C.[8]

-

Terminate the reaction by adding 5 µL of 5X loading dye containing SDS.[8]

4. Analysis:

-

Load the entire reaction volume onto a 0.8% or 1% agarose gel.

-

Perform electrophoresis at 5-10 V/cm for 2-3 hours.[1]

-

Stain with ethidium bromide, destain, and visualize.[8]

Data Interpretation:

-

No enzyme control: Catenated kDNA remains in the well of the agarose gel.

-

Enzyme control (no inhibitor): Decatenated DNA minicircles (nicked and closed) migrate into the gel.

-

Effective inhibitor: The kDNA remains in the well, indicating that decatenation was inhibited.

| Component | Volume / Amount | Final Concentration |

| 10X Reaction Buffer | 2 µL | 1X |

| Kinetoplast DNA (20 µg/mL) | 10 µL | 200 ng |

| Test Compound / Solvent | Variable | Variable |

| Topoisomerase II Enzyme | Variable | 1-5 Units |

| Nuclease-Free Water | Up to 20 µL | - |

III. DNA Cleavage Assay

This assay is crucial for identifying Topoisomerase II poisons, which trap the enzyme in a covalent complex with DNA, leading to strand breaks. The assay detects the conversion of supercoiled plasmid DNA into linear and/or nicked forms.[3][9]

Experimental Workflow: DNA Cleavage Assay

Caption: Workflow for the Topoisomerase II DNA Cleavage Assay.

Protocol: DNA Cleavage Assay

This protocol is designed to detect the formation of cleavage complexes.[3][4]

1. Reagent Preparation:

-

Prepare a 10X Assay Buffer. A typical buffer contains 500 mM Tris-HCl (pH 8.0), 1.5 M NaCl, 100 mM MgCl₂, 5 mM DTT, and 300 µg/ml BSA.[4] Note: ATP is often omitted to favor the cleavage complex.

-

Use a supercoiled plasmid with a known high-affinity Topo II cleavage site, such as pHOT-1 or pRYG.[3][9]

-

Prepare a known Topo II poison (e.g., etoposide, VM-26) as a positive control.[3][9]

2. Reaction Setup:

-

Assemble reactions on ice in a final volume of 20 µL.

-

Add the test compound or control inhibitor.

-

Add a higher amount of Topoisomerase II enzyme (4-6 units) than in relaxation assays, as this is a stoichiometric reaction.[3]

3. Incubation and Termination:

-

Incubate reactions for 15-30 minutes at 37°C.[3]

-

Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of 250 mM EDTA.[4]

-

Add proteinase K to a final concentration of 50 µg/mL and incubate at 37-45°C for 30 minutes to digest the enzyme.[4][5]

4. Analysis:

-

Add loading dye to the samples.

-

Load onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.[4]

-

Run the gel until there is good separation between supercoiled, linear, and nicked DNA forms.

-

Destain and visualize.

Data Interpretation:

-

Enzyme control (no inhibitor): Primarily supercoiled DNA with some relaxed topoisomers.

-

Positive control (e.g., etoposide): A distinct band of linear DNA, indicating the stabilization of the cleavage complex.

-

Effective poison: An increase in the amount of linear and/or nicked (open circular) DNA compared to the enzyme control.

| Component | Volume / Amount | Final Concentration |

| 10X Assay Buffer | 2 µL | 1X |

| Supercoiled DNA (e.g., pHOT-1) | 1 µL (0.25 µg) | 12.5 µg/mL |

| Test Compound / Control | Variable | Variable |

| Purified Topoisomerase II | Variable | 4-6 Units |

| Nuclease-Free Water | Up to 20 µL | - |

Summary of Assay Conditions

| Parameter | DNA Relaxation Assay | DNA Decatenation Assay | DNA Cleavage Assay |

| Principle | Inhibition of supercoil removal | Inhibition of catenated circle separation | Stabilization of enzyme-DNA complex |

| DNA Substrate | Supercoiled Plasmid (e.g., pBR322) | Kinetoplast DNA (kDNA) | Supercoiled Plasmid (e.g., pHOT-1) |

| Key Reagent | ATP | ATP | None (or low ATP) |

| Primary Output | Persistence of supercoiled DNA | Persistence of catenated DNA in well | Appearance of linear/nicked DNA |

| Detects | Catalytic Inhibitors | Catalytic Inhibitors | Interfacial Poisons |

| Incubation Time | ~30 min | ~30 min | ~15-30 min |

| Termination | Stop Buffer/Chloroform or SDS/EDTA | Loading Dye with SDS | SDS/EDTA followed by Proteinase K |

References

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Topoisomerase II Drug Screening Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]

- 4. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

- 5. topogen.com [topogen.com]

- 6. inspiralis.com [inspiralis.com]

- 7. inspiralis.com [inspiralis.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]

Application Notes and Protocols for DNA Relaxation Assay Using Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during critical cellular processes like replication, transcription, and chromosome segregation.[1][2] Type II topoisomerases (Topo II) function by creating a transient double-strand break in one DNA duplex (the G-segment), passing another intact DNA duplex (the T-segment) through the break, and then resealing the break.[1] This process, which is dependent on ATP hydrolysis, allows for the relaxation of supercoiled DNA.[1]

Given their critical role in cell proliferation, Topo II enzymes are a key target for anticancer and antibacterial drugs.[3] Topoisomerase II inhibitors are broadly classified into two categories: poisons and catalytic inhibitors. Topo II poisons, such as etoposide, stabilize the covalent complex between the enzyme and the cleaved DNA, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[4][5] Catalytic inhibitors, in contrast, interfere with other steps of the enzymatic cycle, such as ATP binding or the conformational changes required for strand passage.

The DNA relaxation assay is a fundamental in vitro method used to study the activity of Topoisomerase II and to screen for its inhibitors.[6] This assay relies on the principle that supercoiled plasmid DNA migrates faster through an agarose gel than its relaxed counterpart.[7] By incubating supercoiled DNA with Topo II, the DNA becomes relaxed. In the presence of a Topo II inhibitor, this relaxation is prevented, allowing for the quantification of the inhibitor's potency.

Principle of the Assay

The DNA relaxation assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA. Supercoiled DNA, being more compact, migrates more rapidly through the agarose gel matrix compared to the relaxed circular form.[7] Topoisomerase II, in an ATP-dependent reaction, relaxes the supercoiled plasmid. The addition of a Topoisomerase II inhibitor will prevent or reduce this relaxation. The degree of inhibition can be visualized and quantified by analyzing the intensity of the supercoiled and relaxed DNA bands on an agarose gel stained with a fluorescent dye like ethidium bromide.

Experimental Protocols

Materials and Reagents

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase II inhibitor (e.g., Etoposide)

-

10x Topo II Assay Buffer: 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin[6]

-

ATP solution (30 mM)[6]

-

Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% (v/v) glycerol, 50 µg/mL albumin[6]

-

Stop Solution/Loading Dye (6x): 0.25% bromophenol blue, 0.25% xylene cyanol FF, 30% (v/v) glycerol in water

-

1% (w/v) Agarose

-

1x TAE or TBE buffer

-

Ethidium bromide or other DNA staining dye

-

Nuclease-free water

-

Microcentrifuge tubes

Experimental Procedure

1. Enzyme Titration (to determine the optimal enzyme concentration):

Before screening inhibitors, it is crucial to determine the minimal amount of Topoisomerase II required to completely relax the supercoiled DNA substrate under the assay conditions.

-

Prepare a reaction mixture containing all components except the enzyme:

-

2 µL 10x Topo II Assay Buffer

-

2 µL ATP solution (30 mM)

-

1 µL supercoiled pBR322 DNA (0.5 µg/µL)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Prepare serial dilutions of the Topoisomerase II enzyme in the Enzyme Dilution Buffer.

-

Add 1 µL of each enzyme dilution to the reaction mixtures. Include a no-enzyme control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 4 µL of 6x Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Run the gel at a constant voltage (e.g., 80-100 V) until the dye fronts have sufficiently separated.

-

Visualize the DNA bands under UV light and determine the lowest enzyme concentration that results in the complete conversion of supercoiled DNA to relaxed DNA. This concentration should be used for the inhibitor screening assay.

2. Topoisomerase II Inhibition Assay:

-

Prepare a master mix containing the following per reaction:

-

2 µL 10x Topo II Assay Buffer

-

2 µL ATP solution (30 mM)

-

1 µL supercoiled pBR322 DNA (0.5 µg/µL)

-

Optimal amount of Topoisomerase II enzyme (determined from the titration)

-

Nuclease-free water to a final volume of 19 µL.

-

-

Aliquot 19 µL of the master mix into microcentrifuge tubes.

-

Prepare serial dilutions of the Topoisomerase II inhibitor (e.g., etoposide) in a suitable solvent (e.g., DMSO).

-

Add 1 µL of each inhibitor dilution to the respective reaction tubes. Include a no-inhibitor control (with 1 µL of the solvent).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding 4 µL of 6x Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis and visualize the DNA bands as described above.

Data Presentation and Analysis

The results of the DNA relaxation assay can be quantified to determine the inhibitory potency of the test compound, often expressed as the half-maximal inhibitory concentration (IC₅₀).

-

Image Acquisition: Capture an image of the agarose gel using a gel documentation system.

-

Densitometry: Use image analysis software (e.g., ImageJ) to measure the intensity of the supercoiled (SC) and relaxed (R) DNA bands in each lane.[8]

-

Calculation of Percent Inhibition: The percentage of DNA relaxation inhibition for each inhibitor concentration can be calculated using the following formula:

% Inhibition = [ 1 - (Intensity of Relaxed Band in presence of Inhibitor / Intensity of Relaxed Band in absence of Inhibitor) ] x 100

-

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in the activity of Topoisomerase II, which can be determined by fitting the data to a dose-response curve.

Table 1: Example of Quantitative Data from a Topoisomerase II Relaxation Assay

| Inhibitor Concentration (µM) | Supercoiled DNA Band Intensity (Arbitrary Units) | Relaxed DNA Band Intensity (Arbitrary Units) | % Inhibition |

| 0 (Control) | 100 | 1000 | 0 |

| 0.1 | 250 | 750 | 25 |

| 1 | 500 | 500 | 50 |

| 10 | 800 | 200 | 80 |

| 100 | 950 | 50 | 95 |

Visualizations

Signaling Pathway

Caption: Etoposide-induced DNA damage response pathway.

Experimental Workflow

Caption: Workflow for Topo II inhibitor screening.

Logical Relationship

Caption: Principle of the DNA relaxation assay.

References

- 1. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jsepi.org [jsepi.org]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. inspiralis.com [inspiralis.com]

- 7. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for K-DNA Decatenation Assay in Topoisomerase II Inhibitor Activity Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the Kinetoplast DNA (kDNA) decatenation assay, a fundamental tool in the discovery and characterization of Topoisomerase II (Topo II) inhibitors. This assay is crucial for identifying compounds that interfere with the catalytic activity of Topo II, an essential enzyme in DNA replication, transcription, and chromosome segregation.

Introduction

DNA Topoisomerase II resolves the topological challenges in the genome by catalyzing the passage of one double-stranded DNA segment through a transient break in another. This process, known as decatenation, is vital for separating intertwined daughter chromosomes following replication. The kDNA decatenation assay leverages the natural substrate of trypanosome kinetoplasts, which are large networks of interlocked DNA minicircles. In the presence of Topo II and ATP, these networks are decatenated into individual minicircles. The inhibition of this process serves as a direct measure of a compound's effect on Topo II activity.

This assay can distinguish between two main classes of Topo II inhibitors:

-

Catalytic Inhibitors: These compounds interfere with the enzyme's catalytic cycle, preventing the decatenation of kDNA. This results in a decrease or absence of decatenated minicircles in the assay.

-

Topo II Poisons (or Interfacial Poisons): These agents stabilize the transient covalent complex between Topo II and DNA, leading to the accumulation of DNA double-strand breaks. In the context of the kDNA assay, this can be observed as the linearization of the kDNA minicircles.

Principle of the Assay

The kDNA decatenation assay is typically analyzed by agarose gel electrophoresis. The large, catenated kDNA network is unable to migrate into the agarose gel and remains in the loading well. Upon successful decatenation by Topo II, the released, smaller DNA minicircles (both relaxed and supercoiled forms) can migrate through the gel. Therefore, the activity of Topo II is directly visualized by the appearance of these minicircle bands. When a Topo II inhibitor is present, the decatenation is blocked, and the kDNA remains in the well. The concentration-dependent inhibition can be quantified to determine the potency of the inhibitor, often expressed as the half-maximal inhibitory concentration (IC50).

Data Presentation

The following table summarizes the inhibitory activity of several known Topoisomerase II inhibitors determined using the kDNA decatenation assay.

| Compound | Topoisomerase II Isoform | IC50 (µM) | Reference |

| Etoposide | Human Topo IIα | ~78.4 | [1] |

| Etoposide | Human Topo II | 46.3 | [2] |

| Doxorubicin | Human Topo II | ~2.67 | [1] |

| Dexrazoxane | Human Topo IIα / Topo IIβ | ~60 | [3] |

| XK469 | Human Topo IIα / Topo IIβ | ~130 | [3] |

| Amsacrine | Human Topo IIα / Topo IIβ | Intermediate activity | [4] |

| Mitoxantrone | Human Topo II | Potent inhibitor | [5][6] |

Experimental Protocols